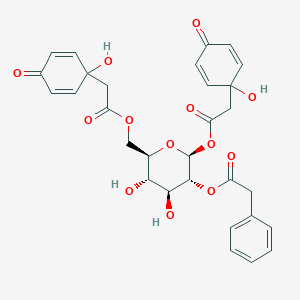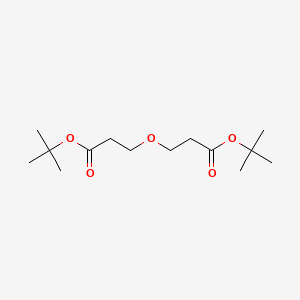
Di-tert-butyl 3,3'-oxydipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 3,3’-oxydipropionate is an organic compound with the molecular formula C14H26O5. It is a diester formed from the reaction of di-tert-butyl alcohol and 3,3’-oxydipropionic acid. This compound is known for its stability and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl 3,3’-oxydipropionate can be synthesized through the esterification of 3,3’-oxydipropionic acid with di-tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of di-tert-butyl 3,3’-oxydipropionate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality di-tert-butyl 3,3’-oxydipropionate.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 3,3’-oxydipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3’-oxydipropionic acid.
Reduction: Formation of di-tert-butyl 3,3’-oxydipropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Di-tert-butyl 3,3’-oxydipropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and derivatives.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized as an intermediate in the production of polymers and other specialty chemicals.
Mécanisme D'action
The mechanism of action of di-tert-butyl 3,3’-oxydipropionate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bonds in di-tert-butyl 3,3’-oxydipropionate can be hydrolyzed by esterases, leading to the formation of di-tert-butyl alcohol and 3,3’-oxydipropionic acid.
Oxidation and Reduction: The compound can undergo redox reactions, affecting cellular redox balance and potentially influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl peroxide: Another compound with tert-butyl groups, used as a radical initiator in polymerization reactions.
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butylsilane: Utilized in the synthesis of organosilicon compounds.
Uniqueness
Di-tert-butyl 3,3’-oxydipropionate is unique due to its specific ester structure, which imparts stability and reactivity that are distinct from other tert-butyl-containing compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C14H26O5 |
|---|---|
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
tert-butyl 3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoate |
InChI |
InChI=1S/C14H26O5/c1-13(2,3)18-11(15)7-9-17-10-8-12(16)19-14(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
ZVRVUGXLEHCJKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



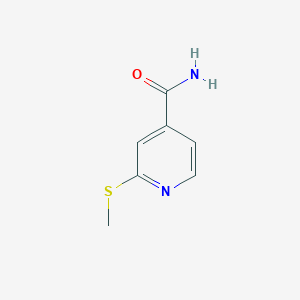
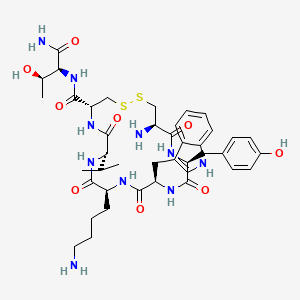
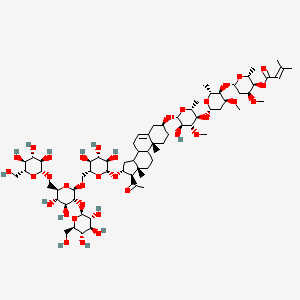



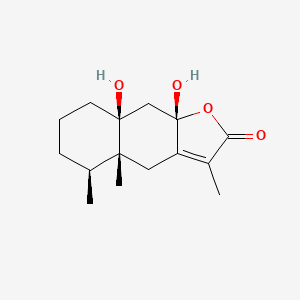
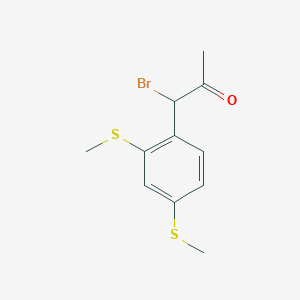

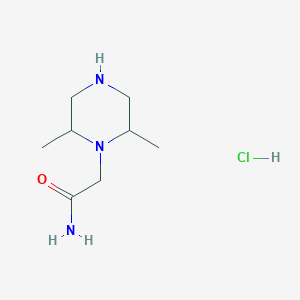
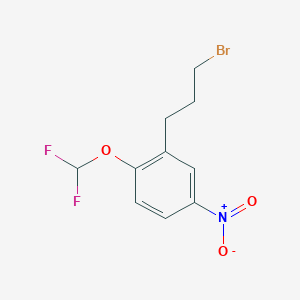
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)
